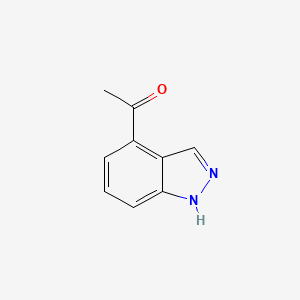

1-(1H-Indazol-4-yl)ethanone

Beschreibung

Overview of Indazole Scaffold in Medicinal Chemistry and Drug Discovery

The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in the field of medicinal chemistry. samipubco.com Its versatility and favorable properties have established it as a "privileged structure," a framework capable of interacting with multiple biological targets. samipubco.compnrjournal.com

Nitrogen-containing heterocycles are a major class of organic compounds essential to life sciences. openmedicinalchemistryjournal.comrsc.org They form the structural backbone of numerous natural products, including vitamins, hormones, and antibiotics. rsc.orgmdpi.com In fact, approximately 60% of unique small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle, highlighting their immense importance in drug design. openmedicinalchemistryjournal.comrsc.org The presence of nitrogen atoms allows these compounds to form hydrogen bonds with biological targets like DNA, which can contribute to their therapeutic effects. rsc.orgmdpi.com

The indazole ring system, while rare in nature, is a key component in a multitude of synthetic compounds with significant pharmacological activities. pnrjournal.comnih.gov A few naturally occurring indazole alkaloids, such as nigellicine, nigeglanine, and nigellidine, have been isolated from Nigella plants. pnrjournal.comnih.gov However, the true value of the indazole scaffold lies in its widespread incorporation into synthetic bioactive molecules. nih.gov This has led to the development of numerous indazole-containing drugs with diverse therapeutic applications. researchgate.netrsc.org

The indazole nucleus is recognized as a pharmacologically significant scaffold due to its broad spectrum of biological activities. samipubco.comnih.gov Derivatives have been shown to possess anti-inflammatory, anticancer, antimicrobial, antiviral, and anti-HIV properties, among others. nih.govresearchgate.netresearchgate.net Its ability to act as a bioisostere for other important chemical groups, like phenol (B47542) and indole, further enhances its utility in drug design, often leading to improved metabolic stability and target affinity. pharmablock.com The planar geometry of the indazole scaffold allows it to fit into the binding pockets of many proteins, facilitating strong interactions through various non-covalent forces. samipubco.com

A number of FDA-approved drugs incorporate the indazole moiety, demonstrating its clinical success. nih.gov

| Drug Name | Therapeutic Use |

| Axitinib | Renal cell carcinoma |

| Entrectinib | Non-small cell lung cancer (NSCLC) |

| Niraparib | Ovarian, fallopian tube, and peritoneal cancer |

| Benzydamine | Chronic inflammation |

| Granisetron | Chemotherapy-induced nausea and vomiting |

This table highlights some of the successful therapeutic applications of drugs containing the indazole scaffold. nih.gov

Indazole exists in different tautomeric forms, primarily 1H-indazole and 2H-indazole. nih.govchemicalbook.com Tautomerism is a critical aspect that influences the synthesis, reactivity, and biological properties of indazole derivatives. nih.gov Through thermochemical studies and quantum-chemical investigations, it has been established that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govchemicalbook.commdpi.com The energy difference is reported to be approximately 21.4 kJ mol−1, making the 1H form the predominant tautomer in most conditions. mdpi.comsemanticscholar.org This stability is a key consideration for chemists when designing and synthesizing new indazole-based compounds. chemicalbook.com

Academic Relevance of 1-(1H-Indazol-4-yl)ethanone

The specific compound, this compound, is of academic interest due to the unique arrangement of its functional groups on the indazole core. The presence of the ethanone (B97240) (acetyl) group at the 4-position of the stable 1H-indazole tautomer provides a distinct chemical entity for investigation. The ethanone group can participate in various chemical reactions, serving as a handle for further molecular modifications and the synthesis of more complex derivatives. smolecule.com The exploration of such derivatives is a common strategy in medicinal chemistry to develop compounds with potentially enhanced or novel biological activities. openmedicinalchemistryjournal.com The core indazole scaffold provides the foundation for biological interaction, while the substituent at the 4-position can be modified to fine-tune properties like potency, selectivity, and pharmacokinetics. samipubco.com

Potential in Medicinal Chemistry and Pharmacology

The indazole nucleus is a prominent scaffold in numerous biologically active compounds, and this compound serves as a crucial starting material for creating novel therapeutic agents. researchgate.netnih.govnih.gov The versatility of the indazole ring system allows for the development of compounds that can interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govlongdom.org

Derivatives synthesized from or incorporating the this compound moiety are being investigated for a range of therapeutic applications. These include potential treatments for cancer, inflammatory conditions, and infectious diseases. rsc.orgbiotech-asia.orgiucr.org The ethanone group attached to the indazole ring provides a reactive site for further chemical modifications, enabling the generation of diverse libraries of compounds for biological screening. cymitquimica.comsmolecule.com

Research Landscape and Literature Review

The field of indazole chemistry is dynamic, with a continuous stream of research highlighting new synthetic methodologies and biological discoveries. The inherent properties of the indazole ring, such as its aromaticity and the presence of two nitrogen atoms, contribute to its ability to form specific interactions with biological macromolecules. longdom.orgjmchemsci.com

Overview of Recent Advances in Indazole-Containing Derivatives

Recent research has focused on developing efficient and versatile synthetic routes to a variety of indazole derivatives. zendy.ioijsdr.org These methods often aim to introduce diverse functional groups onto the indazole core to explore the structure-activity relationships (SAR) and optimize pharmacological properties. researchgate.netnih.gov The development of novel catalysts and reaction conditions has significantly expanded the accessible chemical space for indazole-based compounds. nih.gov

A significant area of interest is the synthesis of indazole derivatives as inhibitors of various enzymes and receptors implicated in disease. For instance, researchers have successfully designed and synthesized indazole derivatives as potent inhibitors of kinases, which are key regulators of cellular processes and are often dysregulated in cancer. researchgate.net Other areas of active investigation include the development of indazole-based compounds with antimicrobial and anti-inflammatory properties. biotech-asia.orgiucr.orgacs.org

Focus on Synthesis and Biological Activities

The synthesis of derivatives from this compound and related indazole compounds often involves well-established chemical transformations. These can include reactions at the nitrogen atoms of the indazole ring, as well as modifications of the ethanone side chain. iucr.orgcymitquimica.com For example, the ketone functionality can be transformed into other functional groups, such as amines or alcohols, to generate new classes of compounds with distinct biological profiles.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1H-indazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6(12)7-3-2-4-9-8(7)5-10-11-9/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEPJECVXQDROO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=NNC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657110 | |

| Record name | 1-(1H-Indazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-21-3 | |

| Record name | 1-(1H-Indazol-4-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-Indazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes for 1H-Indazole Derivatives

The construction of the 1H-indazole core can be achieved through a variety of synthetic strategies. These methods leverage different bond-forming reactions to assemble the bicyclic pyrazole-benzene ring system. Key approaches include cyclization reactions of appropriately substituted benzene (B151609) precursors and cycloaddition strategies.

Cyclo-condensation Reactions

Cyclo-condensation reactions represent a classical and direct approach to the indazole skeleton. These methods typically involve the formation of the pyrazole (B372694) ring by condensing a hydrazine derivative with a suitably functionalized benzene ring containing carbonyl or related functionalities.

A common strategy is the reaction of an o-halobenzaldehyde or an o-haloketone with hydrazine. nih.gov This process involves an initial condensation to form a hydrazone, followed by an intramolecular nucleophilic aromatic substitution to close the ring and form the indazole system. For example, the one-pot synthesis of 1H-indazole derivatives has been successfully achieved from 2-haloacetophenones via a copper-catalyzed amination with a hydrazine, which is then followed by an intramolecular cyclization through dehydration. nih.gov Similarly, functionalized 1H-indazoles can be obtained from the condensation of 2-hydroxybenzaldehyde or related ketones with hydrazine hydrochloride in refluxing ethanol. nih.gov

Another variation involves the reaction of 2-fluorobenzonitrile with hydrazine hydrate, which yields 3-aminoindazole through a condensation-cyclization sequence. nih.gov

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions offer a powerful and versatile method for constructing the five-membered pyrazole ring of the indazole system. These reactions, often classified as [3+2] cycloadditions, involve the reaction of a 1,3-dipole with a dipolarophile. In the context of indazole synthesis, the aryne (benzyne) intermediate often serves as the dipolarophile.

Nitrile Imines to Benzyne: A novel and rapid synthesis of 1-substituted-1H-indazoles involves the [3+2] cycloaddition of in situ generated nitrile imines with benzyne. organic-chemistry.orgnih.govorganic-chemistry.org Nitrile imines are typically generated from hydrozonyl chlorides via base-induced dehydrochlorination, while benzyne can be produced under mild conditions from precursors like o-(trimethylsilyl)aryl triflates. organic-chemistry.org This method is notably fast, with reactions often completing within minutes, affording N(1)-C(3) disubstituted indazoles in moderate to excellent yields. organic-chemistry.orgorganic-chemistry.org

Arynes with Diazomethane Derivatives: The reaction between arynes and diazomethane derivatives is another effective route to the 1H-indazole core. researchgate.net This approach can yield both N-unsubstituted and 1-aryl-1H-indazoles. researchgate.net The reaction of arynes with N-tosylhydrazones, which generate diazo compounds in situ, also proceeds under mild conditions to afford 3-substituted indazoles. organic-chemistry.org Furthermore, 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide an efficient pathway to 3-alkyl/aryl-1H-indazoles. organic-chemistry.org

| 1,3-Dipole | Dipolarophile | Key Features | Product |

|---|---|---|---|

| Nitrile Imine | Benzyne (Aryne) | Rapid reaction (minutes), mild conditions, forms N(1)-C(3) disubstituted products. organic-chemistry.orgorganic-chemistry.org | 1-Substituted-1H-Indazoles |

| Diazomethane Derivative | Benzyne (Aryne) | Versatile for N-unsubstituted or 1-aryl indazoles, uses o-silylaryl triflates as aryne precursors. researchgate.net | 1H-Indazoles |

| Diazo compound (from N-Tosylhydrazone) | Benzyne (Aryne) | Uses stable and inexpensive N-tosylhydrazones as diazo precursors. organic-chemistry.org | 3-Substituted Indazoles |

Palladium-Catalyzed Intramolecular Amination of Aryl Halides

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and they provide a powerful method for N-N bond formation in the synthesis of indazoles. This approach typically involves the intramolecular cyclization of an arylhydrazone derived from an o-haloaromatic carbonyl compound. google.com

The synthesis of 1-aryl-1H-indazoles can be achieved through the palladium-catalyzed cyclization of arylhydrazones of 2-bromoaldehydes and 2-bromoacetophenones. google.com This intramolecular amination reaction is performed using a palladium catalyst, such as Pd(dba)2, in combination with a chelating phosphine ligand like rac-BINAP or dppf, and a base such as Cs2CO3 or K3PO4. google.com It has been noted that bulky, electron-rich ligands commonly used for intermolecular amination are often ineffective for this cyclization, leading instead to undesired side reactions. google.com The purity of the starting hydrazone is a critical parameter for the success of this reaction. google.com This methodology is applicable to a wide range of substrates, tolerating various electron-donating and electron-withdrawing groups. google.com A similar strategy can be employed for the synthesis of 2-aryl-2H-indazoles from N-aryl-N-(o-bromobenzyl)hydrazines. nih.gov

Copper-Catalyzed Cyclizations of 2-Haloarylcarbonylic Compounds

Copper-catalyzed reactions provide a cost-effective and efficient alternative to palladium-based methods for the synthesis of indazoles. These methods often involve an intramolecular C-N bond formation. A general and regioselective one-step synthesis of 1-alkyl- or 1-aryl-1H-indazoles has been developed from ortho-halogenated alkanoylphenones, benzophenones, and arylcarboxylic acids using a copper catalyst. diva-portal.org

This process involves a copper-catalyzed amination followed by an intramolecular dehydration. For instance, using a small amount of copper(I) oxide (CuO) as a catalyst in the presence of potassium carbonate allows for the efficient coupling of various functionalized ketones and benzoic acid derivatives with hydrazines. diva-portal.org This method is advantageous as it uses a common and inexpensive catalyst. diva-portal.org Other copper-based systems, such as those using CuI with a ligand like L-proline, have also been developed for the synthesis of indazolones from 2-chloro-benzoic acid hydrazides. wikipedia.org

| Catalyst System | Starting Material | Key Reaction Type | Reference |

|---|---|---|---|

| Pd(dba)2 / rac-BINAP / Cs2CO3 | Arylhydrazone of 2-bromoaldehyde | Intramolecular Amination | google.com |

| CuO / K2CO3 | ortho-Halogenated alkanoylphenone | Amination / Dehydration | diva-portal.org |

| CuI / L-proline | 2-Chloro-benzoic acid hydrazide | Intramolecular C-N Coupling | wikipedia.org |

Nichols Method

Information regarding a specific synthetic protocol for 1H-indazole derivatives referred to as the "Nichols Method" is not available in the reviewed scientific literature. While reactions involving iron catalysts, such as iron pentacarbonyl, are known in organic synthesis, a defined method under this name for the construction of the indazole ring could not be substantiated.

Ammonium Chloride Catalyzed Green Synthesis

In response to the growing need for environmentally benign synthetic protocols, green chemistry approaches have been applied to the synthesis of 1H-indazoles. A notable example is the use of ammonium chloride (NH4Cl) as a mild acid catalyst in a solvent-minimized or solvent-free setting.

A novel and eco-friendly green method for synthesizing 1H-indazole derivatives has been demonstrated using a grinding protocol. This procedure involves grinding a hydrazone derivative, prepared from an ortho-hydroxybenzaldehyde and hydrazine hydrate, with ammonium chloride in ethanol. The reaction proceeds efficiently to afford the desired indazole. This method offers several advantages, including high yields, short reaction times, a simple experimental procedure, and adherence to green chemistry principles by reducing solvent waste.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful and efficient technique in organic chemistry, offering significant advantages over conventional heating methods for the synthesis of indazole derivatives. jchr.orgajrconline.org This technology utilizes dielectric heating, where polar molecules absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. jchr.org The primary benefits of this approach include dramatically reduced reaction times, often from hours to mere minutes, increased product yields, and cleaner reactions with fewer side products. heteroletters.orgnih.gov

The application of microwave irradiation is environmentally friendly, aligning with the principles of green chemistry by minimizing energy consumption and waste. jchr.orgderpharmachemica.com Various synthetic transformations for obtaining indazole derivatives have been improved by microwave assistance, including Diels-Alder cycloadditions and one-pot multi-step reactions. ajrconline.org For instance, indazoles can be efficiently synthesized via the condensation of phenyl hydrazine derivatives with substituted salicylaldehydes, followed by intramolecular cyclization under microwave irradiation, yielding moderate to high yields in convenient experimental conditions. heteroletters.org This approach provides a fast, efficient, and sustainable route for synthesizing a library of indazole derivatives for therapeutic applications. jchr.orgajrconline.org

Specific Synthesis of 1-(1H-Indazol-4-yl)ethanone and Related Analogs

A novel series of multi-substituted indazole derivatives, specifically 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one compounds, have been synthesized and characterized. jmchemsci.comcivilica.com The synthesis of these complex molecules highlights a targeted approach to creating indazole analogs with potential biological applications. The structural confirmation of these final compounds was achieved through comprehensive spectroscopic analysis, including IR, 1H NMR, 13C NMR, and mass spectrometry. jmchemsci.comjmchemsci.com

For example, the spectral data for one such derivative (compound 5A) confirmed its structure. The IR spectrum showed signals at 3346 and 3292 cm⁻¹, indicating the presence of N-H and O-H functional groups, respectively, and a signal at 1693 cm⁻¹ for the carbonyl group. jmchemsci.com The 1H NMR spectrum displayed signals corresponding to the N-H proton at δ 12.32 ppm and the O-H proton at δ 5.55 ppm. jmchemsci.com In the 13C NMR spectrum, the acetyl carbonyl group was identified by a signal at 202.23 ppm. jmchemsci.comjmchemsci.com

| Compound | Key IR Signals (cm⁻¹) | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signal (δ ppm) | Mass Spec (m/z) |

|---|---|---|---|---|

| Compound 5A Derivative | 3346 (N-H), 3292 (O-H), 1693 (C=O) jmchemsci.com | 12.32 (N-H), 5.55 (O-H), 6.73 (indole C-H), 1.99 (acetyl CH₃), 1.97 (CH₃), 1.27 (CH₃) jmchemsci.com | 202.23 (C=O) jmchemsci.comjmchemsci.com | 324.16 [M+H]⁺ jmchemsci.com |

The core synthetic step for producing the aforementioned tetrahydro-1H-indazole derivatives involves the reaction of multi-substituted cyclohexanone precursors with hydrazine hydrate in an acidic medium. jmchemsci.comcivilica.com Specifically, cyclohexanone derivatives that contain a 1,3-dicarbonyl moiety are treated with hydrazine hydrate in a methanol solvent with an acid catalyst (MeOH/H+). jmchemsci.comjmchemsci.com This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization and dehydration under the acidic conditions to form the stable, fused indazole ring system. sciforum.net This cyclization is a key transformation that establishes the bicyclic indazole core of the target molecules. jmchemsci.com

The acetylation of nitro-1H-indazoles is a key transformation for introducing an acetyl group, typically onto one of the nitrogen atoms of the pyrazole ring, resulting in N-acetylated indazole derivatives. This process is a common strategy in the synthesis of pharmaceuticals to modify the properties of the parent molecule. The reaction can also be performed as a reductive acetylation, where the nitro group is reduced to an amine and subsequently acetylated in a one-pot procedure. iosrjournals.org This latter approach is particularly efficient as it avoids the isolation of the intermediate amine. iosrjournals.org For instance, aromatic nitro compounds can be efficiently reduced using reagents like sodium borohydride with a palladium-carbon catalyst, and the amine generated in situ is then acetylated. iosrjournals.org

A standard and effective method for acetylation involves the use of acetic anhydride as the acetylating agent, often in the presence of an acid or base catalyst. For the N-acetylation of indazoles, refluxing the substrate in a mixture of acetic anhydride and a catalytic amount of acetic acid is a common procedure. core.ac.uk This method has been shown to be effective for the acetylation of similar heterocyclic systems like indoles, where it can lead to the formation of 1,3-diacetyl derivatives. core.ac.uk The reaction conditions, such as temperature and reaction time, can be optimized to control the extent of acetylation. In some procedures, the reaction is heated to reflux for several hours to ensure complete conversion. core.ac.uk Alternatively, reductive acetylation of nitroarenes can be achieved by refluxing the substrate in acetic anhydride and acetic acid with a reducing agent like zinc dust. iosrjournals.org

Acetylation of Nitro-1H-Indazoles (e.g., 5-nitro-1H-indazole, 6-nitro-1H-indazole, 3-bromo-6-nitro-1H-indazole)

Derivatization and Functionalization Strategies

The indazole scaffold is a versatile building block that allows for a wide range of derivatization and functionalization reactions, which is crucial for medicinal chemistry applications. chim.itpnrjournal.com These modifications can be used to fine-tune the biological activity and pharmacokinetic properties of indazole-based compounds. chim.it

Key strategies for the functionalization of the indazole ring include:

N-Alkylation/N-Arylation : The nitrogen atoms of the indazole ring are nucleophilic and can be readily alkylated or arylated. However, controlling the regioselectivity between the N-1 and N-2 positions can be challenging. pnrjournal.com

C-3 Position Functionalization : The C-3 position of the indazole ring is a common site for introducing substituents. chim.it Halogenation, particularly iodination and bromination, at this position is a valuable strategy as the resulting halo-indazoles can serve as precursors for further modifications via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). chim.it

C-H Activation/Functionalization : Modern synthetic methods increasingly rely on direct C-H bond activation to introduce new functional groups, avoiding the need for pre-functionalized substrates. researchgate.netrsc.org This approach allows for the regioselective introduction of alkyl, aryl, and acyl groups at various positions on the indazole ring system. researchgate.netnih.gov Transition-metal catalysts, particularly those based on rhodium and palladium, are often employed for these transformations. rsc.orgnih.gov This strategy is recognized as an efficient way to increase the molecular complexity and diversity of indazole derivatives. researchgate.netrsc.org

These derivatization strategies provide a robust toolbox for chemists to synthesize a diverse library of analogs of this compound for further investigation.

Synthesis of 1H-Indazole-3-carboxamide Derivatives

The synthesis of 1H-indazole-3-carboxamide derivatives is a significant area of research, primarily due to their potential as bioactive molecules, including uses as kinase inhibitors. nih.gov A common and effective method for creating these compounds involves the amide coupling of 1H-indazole-3-carboxylic acid with a variety of substituted amines. nih.govderpharmachemica.com This approach allows for the generation of a diverse library of carboxamide derivatives.

Another route involves a multi-component reaction strategy. A convergent two-step synthesis has been developed starting from isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid. This is followed by a chemoselective Buchwald–Hartwig intramolecular cyclization to yield 1-arylindazole-3-carboxamides in good to excellent yields. unina.it Additionally, amide coupling has been successfully applied to 1H-Indazole-3-carboxylic acid hydrazide with substituted aryl acids to produce novel aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives. jocpr.comjocpr.com

A widely employed method for synthesizing 1H-indazole-3-carboxamides is the direct coupling of 1H-indazole-3-carboxylic acid with various substituted aryl or aliphatic amines. derpharmachemica.com This reaction is typically facilitated by standard peptide coupling agents in a suitable solvent like N,N-dimethylformamide (DMF).

The general procedure involves dissolving 1H-indazole-3-carboxylic acid in DMF, followed by the addition of a coupling agent like 1-Hydroxybenzotriazole (HOBT) and a carbodiimide such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl). derpharmachemica.com A base, commonly triethylamine (TEA), is added, and the mixture is stirred to activate the carboxylic acid. Subsequently, the desired substituted amine is introduced to the reaction mixture, which is then stirred for several hours at room temperature to form the final amide product. derpharmachemica.com The products are typically purified by column chromatography. derpharmachemica.com

| Reagents | Role | Reference |

| 1H-Indazole-3-carboxylic Acid | Starting Material | derpharmachemica.com |

| Substituted Amine (Aryl/Aliphatic) | Reactant | derpharmachemica.com |

| EDC.HCl | Coupling Agent | derpharmachemica.com |

| HOBT | Coupling Agent | derpharmachemica.com |

| Triethylamine (TEA) | Base | derpharmachemica.com |

| DMF | Solvent | derpharmachemica.com |

Synthesis of Indazole–Sulfonamide Compounds

Indazole-sulfonamide compounds are synthesized by combining the indazole core with a sulfonamide moiety, a strategy employed to enhance medicinal potential. mdpi.com A common synthetic route involves the reaction of a substituted indazole with a sulfonyl chloride.

For instance, 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole was successfully synthesized through a sulfonation reaction. mdpi.com The process begins by dissolving 5-nitroindazole in dry N,N-dimethylformamide (DMF) at 0 °C. Sodium hydride (NaH) is then added, leading to the formation of the sodium salt of 5-nitro-1H-indazole as an intermediate. After stirring, 2-chloro-5-methoxybenzene-1-sulfonyl chloride is added, and the reaction proceeds at room temperature to yield the N1-substituted product exclusively. mdpi.com

Another approach involves the synthesis of indazole arylsulfonamides where substitutions are explored at various positions of the indazole ring. acs.org For example, a 4-cyano analogue was prepared by first reacting 3-fluoro-1,2-benzenedicarbonitrile with hydrazine hydrate to form the 3-amino-indazole. acs.org This was followed by protection with di-tert-butyl dicarbonate, reaction with 5-chloro-2-thiophenesulfonyl chloride to form a bis-sulfonamide, and subsequent deprotection with trifluoroacetic acid (TFA). acs.org

Synthesis of Indazol-Pyrimidine-Based Derivatives

The hybridization of indazole and pyrimidine moieties is a key strategy for developing novel compounds with potential therapeutic applications. mdpi.com The synthesis of these derivatives often involves a nucleophilic substitution reaction.

A general method begins with the reaction of 5-aminoindazole with a di-chloropyrimidine, such as 5-fluoro-2,4-dichloropyrimidine, in ethanol to create an N-(2-chloro-5-substituted pyrimidin-4-yl)-1H-indazol-5-amine intermediate. mdpi.com This intermediate is then dissolved in a solvent like butanol, and an appropriate aniline derivative is added, followed by a catalytic amount of concentrated hydrochloric acid. The reaction mixture is heated to facilitate the nucleophilic substitution, yielding the final indazolyl-pyrimidine derivatives. mdpi.com

Different series of these compounds have been designed and synthesized as potential VEGFR-2 kinase inhibitors. rsc.orgrsc.org The design approach is often based on modifying existing kinase inhibitors like pazopanib. rsc.org

| Starting Material 1 | Starting Material 2 | Key Intermediate | Final Product Class | Reference |

| 5-Aminoindazole | 2,4-Dichloropyrimidine derivative | N-(2-chloropyrimidin-4-yl)-1H-indazol-5-amine | N2, N4-disubstituted pyrimidine-2,4-diamine | mdpi.com |

| Indazole Derivative | Pyrimidine Derivative | - | Indazole-Pyrimidine Hybrid | mdpi.comnih.gov |

Synthesis of 2H-Indazole Derivatives (e.g., from Ortho-alkylazobenzenes via C-H Bond Functionalization)

The synthesis of 2H-indazoles, a tautomeric form of indazole, can be achieved through various modern synthetic methods, including C-H bond functionalization. nih.gov One efficient method involves the iodine-mediated synthesis from ortho-alkylazobenzenes. This reaction proceeds via a benzyl C-H functionalization, allowing for the preparation of a variety of 2H-indazoles with diverse functional groups in moderate to good yields. nih.gov Mechanistic studies suggest that this transformation involves iodine-assisted hydrogen transfer from the benzylic position to a nitrogen atom and proceeds through a radical chain mechanism. nih.gov

An alternative catalyst-free approach is the electrochemical oxidation-induced cyclization of ortho-alkyl-substituted azobenzenes. organic-chemistry.org This direct electrochemical method facilitates benzylic C-H functionalization to provide 2H-indazole derivatives in good yields without the need for external chemical oxidants. organic-chemistry.org Transition metal catalysis, particularly with rhodium(III), has also been employed. Azobenzenes can react with aldehydes in a formal [4+1] annulation, initiated by the C-H bond addition of the azobenzene to the aldehyde, followed by cyclization and aromatization to form N-aryl-2H-indazoles. nih.gov

Introduction of Trifluoroacetyl Group

The trifluoroacetyl group (-C(O)CF3) is a valuable moiety in organic synthesis. The introduction of this group onto a molecule can be accomplished through several methods. The trifluoroacetyl moiety can serve as a protecting group for functionalities like guanidines and amines, and it is readily introduced and cleaved under specific conditions. nih.govorganic-chemistry.org

For the trifluoroacetylation of amines, N-(Trifluoroacetyl)succinimide is a convenient reagent that reacts with amines to form trifluoroacetamides in excellent yields. organic-chemistry.org In the context of heterocyclic compounds, electrophilic perfluoroalkylation methods can be used. While harsh conditions such as using perfluoroalkanoic acids at high temperatures have been reported for indoles, milder and more direct methods are preferred. conicet.gov.ar One such method involves the trifluoroacetylation of arenediazonium salts using ethyl trifluoropyruvate with a Cu2O catalyst. conicet.gov.ar A proposed mechanism involves the decarboxylation of the trifluoropyruvate by a Cu(I) species, which then interacts with the diazonium salt to form an aryl radical that ultimately combines to form the trifluoroacetylated product. conicet.gov.ar

Mechanistic Studies of Formation and Reactivity

Understanding the reaction mechanisms underlying the formation and reactivity of indazole derivatives is crucial for optimizing existing synthetic routes and designing new ones.

For the synthesis of 2H-indazoles from ortho-alkylazobenzenes, mechanistic studies involving deuterium labeling and DFT calculations have shed light on the process. The iodine-mediated pathway is suggested to be a radical chain mechanism. nih.gov In rhodium(III)-catalyzed syntheses from azobenzenes and aldehydes, the mechanism involves an initial C-H activation of the azobenzene, followed by addition to the aldehyde, cyclization, and aromatization. nih.gov

The Cadogan reaction, a classic method for synthesizing 2H-indazoles via reductive cyclization of nitroaromatic compounds, has also been mechanistically scrutinized. While traditionally thought to proceed via a nitrene intermediate, recent studies have provided direct evidence of competent oxygenated intermediates, specifically 2H-indazole N-oxides, suggesting that non-nitrene pathways are possible. nih.gov

The reactivity of the indazole nucleus itself has been studied, for example, in its reaction with formaldehyde in aqueous hydrochloric acid. Experimental and theoretical studies have determined the mechanism of formation of N1-CH2OH derivatives. acs.org The reaction can proceed from either neutral indazole reacting with neutral or protonated formaldehyde, or from protonated indazole. Calculations indicate that the 1-substituted isomer is thermodynamically more stable than the 2-substituted isomer. acs.org Furthermore, mechanistic insights into the regioselective protection and subsequent alkylation of indazoles have been gained through density functional theory (DFT) calculations. acs.org

Mechanism of N1-CH2OH Derivatives Formation from NH-Indazoles and Formaldehyde

The reaction between NH-indazoles and formaldehyde in an acidic aqueous medium is a fundamental transformation for introducing a hydroxymethyl group, primarily at the N1 position. Experimental studies utilizing solution and solid-state Nuclear Magnetic Resonance (NMR) and crystallography have elucidated the mechanism for the formation of N1-CH2OH derivatives. nih.gov

The key to the mechanism lies in the nature of the reactants in the acidic environment. Indazoles are basic compounds, while formaldehyde is a much weaker base. nih.gov In the presence of a strong acid like hydrochloric acid, formaldehyde becomes protonated. This protonated formaldehyde is a significantly more reactive electrophile than its neutral counterpart. The reaction proceeds through the nucleophilic attack of the neutral NH-indazole on the protonated formaldehyde. nih.gov A direct reaction between a protonated indazolium cation and formaldehyde (either neutral or protonated) is considered unlikely. nih.gov

The process can be summarized in the following steps:

Protonation of Formaldehyde: In the acidic solution, formaldehyde is protonated to form the highly electrophilic hydroxymethyl cation (CH2OH+).

Nucleophilic Attack: The neutral indazole molecule, acting as a nucleophile, attacks the carbon of the protonated formaldehyde.

Formation of N1-adduct: This attack predominantly occurs at the N1 position of the indazole ring, leading to the formation of the N1-hydroxymethyl derivative.

While N1-derivatives are the major products, the formation of N2-substituted derivatives has also been characterized. nih.gov The stability of these hydroxymethyl derivatives can vary; for instance, crystallization of some nitro-substituted N1-CH2OH indazoles from boiling water can lead to partial hydrolysis, reverting back to the starting indazole. nih.gov

| Reactant | Reagent | Conditions | Primary Product |

| NH-Indazole | Formaldehyde | Aqueous HCl | N1-CH2OH Indazole Derivative |

| Nitro-Indazoles | Formaldehyde | Aqueous HCl | N1-CH2OH Nitro-Indazole Derivative |

The structures of several N1-methanol derivatives have been confirmed by X-ray crystallography, often revealing dimeric structures formed through intermolecular O-H···N hydrogen bonds. nih.gov

Radical Chain Mechanism in 2H-Indazole Synthesis

While many indazole syntheses proceed through ionic or pericyclic mechanisms, certain methods for preparing 2H-indazoles involve radical pathways. One such example is the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes. nih.gov This reaction proceeds via a C-H functionalization at the benzylic position.

Mechanistic studies and Density Functional Theory (DFT) calculations have suggested that this transformation follows a radical chain mechanism. nih.gov The proposed mechanism involves the following key steps:

Initiation: Iodine likely initiates the radical process, possibly by abstracting a hydrogen atom from the benzylic position of the ortho-alkylazobenzene, generating a benzylic radical.

Propagation: The benzylic radical undergoes an intramolecular cyclization, attacking the nitrogen atom of the azo group. This is followed by a hydrogen transfer step, assisted by iodine, to form the 2H-indazole ring and regenerate the radical species to continue the chain. nih.gov

Termination: The radical chain is terminated through various radical combination or disproportionation reactions.

This method provides an efficient route to a variety of 2H-indazoles bearing diverse functional groups in moderate to good yields. nih.gov Other radical approaches to functionalizing 2H-indazoles, such as direct alkylation and acylation using Hantzsch esters as radical sources, have also been developed, further highlighting the importance of radical mechanisms in indazole chemistry. rsc.org

| Starting Material | Key Reagent | Proposed Mechanism | Product Class |

| ortho-Alkylazobenzenes | Iodine | Radical Chain Mechanism | 2H-Indazoles |

| 2H-Indazoles | Hantzsch Esters / Ag(I)/Na2S2O8 | Radical Alkylation/Acylation | 3-substituted 2H-Indazoles |

Activation of Aldehydic Carbonyl Group by Ammonium Chloride

In certain synthetic routes to 1H-indazoles, particularly those involving the condensation of a hydrazine with an aldehyde, ammonium chloride (NH4Cl) serves as an effective catalyst. samipubco.com The role of ammonium chloride is to activate the carbonyl group of the aldehyde, facilitating the initial nucleophilic attack by the hydrazine.

The mechanism of this activation is attributed to the mildly acidic nature of ammonium chloride. samipubco.com It can activate the carbonyl group through hydrogen bonding. This interaction polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the nucleophilic nitrogen of hydrazine hydrate. samipubco.com

The proposed mechanistic sequence is as follows:

Carbonyl Activation: The ammonium ion forms a hydrogen bond with the carbonyl oxygen of the aldehyde.

Nucleophilic Attack: The enhanced electrophilicity of the carbonyl carbon allows for a more facile attack by hydrazine hydrate.

Hydrazone Formation: This leads to the formation of a hydrazone intermediate after the elimination of a water molecule. samipubco.com

This activation strategy is a key feature of greener, more efficient synthetic methods for preparing indazole derivatives, offering benefits such as high yields, shorter reaction times, and simpler work-up procedures. samipubco.com

| Catalyst | Role | Substrate Activated | Nucleophile | Intermediate |

| Ammonium Chloride (NH4Cl) | Mild Acid Catalyst | Aldehydic Carbonyl Group | Hydrazine Hydrate | Hydrazone |

Tautomerization (e.g., Phenolic Group to Keto-hydrazine)

Tautomerization is a crucial mechanistic step in various indazole syntheses, allowing for the necessary electronic rearrangement to facilitate cyclization. In the synthesis of 1H-indazoles catalyzed by ammonium chloride, a key tautomerization event involves a phenolic group. samipubco.com

Following the formation of the initial hydrazone intermediate from a salicylaldehyde derivative and a hydrazine, the reaction proceeds towards cyclization. Under the mildly acidic conditions provided by the ammonium chloride catalyst, the phenolic group of the hydrazone intermediate can undergo tautomerization to a keto-hydrazine form. samipubco.com

This keto-enol-like tautomerism is a critical step for the subsequent dehydrogenation and cyclization to form the stable aromatic indazole ring. samipubco.com The equilibrium between the phenolic hydrazone and the keto-hydrazine tautomer sets the stage for the final ring-closing step. This transformation underscores the importance of subtle constitutional isomerism in directing the course of complex heterocyclic syntheses.

| Intermediate Form 1 | Conditions | Intermediate Form 2 (Tautomer) | Subsequent Step |

| Phenolic Hydrazone | Mildly Acidic (e.g., NH4Cl) | Keto-hydrazine | Dehydrogenation/Cyclization |

Pharmacological and Biological Research Aspects

Broad Spectrum of Biological Activities of Indazole Derivatives

Research has demonstrated that the indazole ring system is a versatile pharmacophore, with its derivatives showing a broad range of biological activities. These activities are often attributed to the structural features of the indazole core, which can be readily modified to optimize potency and selectivity for various biological targets. nih.govresearchgate.net The key biological activities associated with indazole derivatives are detailed in the following sections.

Indazole derivatives are recognized for their significant anti-inflammatory properties. researchgate.netnih.gov Commercially available non-steroidal anti-inflammatory drugs (NSAIDs) such as Benzydamine and Bendazac feature the 1H-indazole scaffold, highlighting its therapeutic relevance. researchgate.netnih.gov Studies have shown that the anti-inflammatory action of certain indazole compounds may involve the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.govnih.gov

Research into specific derivatives has provided further evidence of their anti-inflammatory potential. For instance, a study on the in vivo and in vitro anti-inflammatory activity of indazole and its derivatives found that they could significantly reduce inflammation, possibly by interacting with COX-2, cytokines, and reactive oxygen species. nih.gov Another study synthesized a series of 4-substituted 1-methyl-1H-indazoles which demonstrated weak to moderate anti-inflammatory effects in animal models. nih.gov

| Compound Class | Key Findings | Mechanism of Action (Proposed) | References |

|---|---|---|---|

| Indazole and its derivatives | Demonstrated marked anti-inflammatory activity in vivo and in vitro. | Interaction with cyclooxygenase-2 (COX-2), cytokines, and reactive oxygen species. | nih.gov |

| 2H-Indazole derivatives | Exhibited in vitro inhibitory activity against human cyclooxygenase-2 (COX-2). | Inhibition of COX-2. | nih.gov |

| 4-substituted 1-methyl-1H-indazoles | Showed weak anti-inflammatory and analgesic activities in rats and mice. | Not specified. | nih.gov |

The indazole nucleus is present in synthetic compounds that possess antiarrhythmic activities. nih.gov This pharmacological property is one of the many biological effects attributed to the versatile indazole scaffold, contributing to its significance in medicinal chemistry. nih.gov While the broad spectrum of activities is widely acknowledged, detailed research findings specifically focusing on the antiarrhythmic properties of 1-(1H-Indazol-4-yl)ethanone or its close derivatives are not extensively detailed in the currently available literature.

The indazole scaffold is a key component in numerous compounds with significant antitumor and anticancer properties. researchgate.netnih.gov Several FDA-approved anticancer drugs, such as Niraparib, Pazopanib, and Axitinib, contain the indazole moiety, underscoring its importance in oncology drug development. rsc.orgmdpi.com These agents often function as kinase inhibitors, targeting signaling pathways that are dysregulated in cancer. rsc.orgucsf.edu

Research has explored a variety of indazole derivatives for their anticancer potential. For example, a series of 1H-indazole derivatives were designed and synthesized, with some compounds showing potent growth inhibitory activity against several cancer cell lines, with IC50 values in the micromolar range. rsc.orgrsc.org One promising compound, designated as 2f, was found to inhibit proliferation, and induce apoptosis in breast cancer cells by modulating the expression of proteins like cleaved caspase-3, Bax, and Bcl-2. rsc.org Another study identified a diarylamide 3-aminoindazole, AKE-72, as a potent pan-BCR-ABL inhibitor, effective against the T315I mutant in chronic myeloid leukemia (CML). nih.govnih.gov

| Compound/Derivative | Cancer Type/Target | Key Findings | References |

|---|---|---|---|

| Indazole derivative 2f | Breast cancer (4T1 cell line) | Inhibited cell proliferation and colony formation; induced apoptosis via ROS-mitochondrial pathway. IC50 values of 0.23–1.15 μM. | rsc.orgrsc.org |

| 1H-indazole-3-amine derivatives (e.g., 6o) | Chronic myeloid leukemia (K562 cell line) | Compound 6o showed a promising inhibitory effect with an IC50 value of 5.15 µM and affected apoptosis and cell cycle. | nih.gov |

| AKE-72 (diarylamide 3-aminoindazole) | Chronic Myeloid Leukemia (CML) with T315I mutation | Potent pan-BCR-ABL inhibitor with IC50 values of < 0.5 nM (wild-type) and 9 nM (T315I mutant). | nih.govnih.gov |

| GDC-0941 (Thieno[3,2-d]pyrimidine derivative) | Class I PI3 Kinase | A potent and selective inhibitor of PI3K, evaluated in clinical trials for cancer treatment. | acs.orgresearchgate.net |

Indazole derivatives have demonstrated notable antifungal activity against various fungal strains. researchgate.netnih.gov The structural versatility of the indazole core allows for the development of compounds with significant efficacy against pathogenic fungi. researchgate.net

One study highlighted a sequence of N-methyl-3-aryl indazoles that were effective against the fungal strain Candida albicans. researchgate.net Another research effort synthesized 2H-indazole derivatives that showed in vitro growth inhibition against both Candida albicans and Candida glabrata. nih.gov These findings indicate that the indazole scaffold is a promising starting point for the development of new antifungal agents.

| Compound Class | Fungal Strain(s) | Key Findings | References |

|---|---|---|---|

| N-methyl-3-aryl indazoles | Candida albicans | Found to be dominant against this fungal strain in an in-vitro study. | researchgate.net |

| 2,3-diphenyl-2H-indazole derivatives (18 and 23) | Candida albicans, Candida glabrata | Showed in vitro growth inhibition against both strains. | nih.gov |

A significant body of research supports the antibacterial potential of indazole derivatives against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov The indazole nucleus is considered an important scaffold in the design of new antimicrobial agents. nih.gov

For instance, some 3-phenyl-1H-indazole derivatives have been identified as inhibitors of DNA gyrase B, a crucial bacterial enzyme. nih.gov A series of novel 4-bromo-1H-indazole derivatives were synthesized and shown to act as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division. nih.gov These compounds displayed better activity against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov Specifically, compound 9 from this series had a minimum inhibitory concentration (MIC) of 4 µg/mL against S. pyogenes. nih.gov

| Compound Class/Derivative | Bacterial Strain(s) | Mechanism of Action (Proposed) | Key Findings | References |

|---|---|---|---|---|

| 3-phenyl-1H-indazole derivatives | Various Gram-positive and Gram-negative bacteria | DNA gyrase B inhibitors. | Identified as potential antibacterial agents. | nih.gov |

| 4-bromo-1H-indazole derivatives (e.g., compound 9) | Staphylococcus epidermidis, Streptococcus pyogenes | FtsZ inhibitors. | Compound 9 showed an MIC of 4 µg/mL against S. pyogenes. | nih.gov |

| N-methyl-3-aryl indazoles | Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium | Not specified. | Demonstrated activity against these bacterial strains. | researchgate.net |

The indazole scaffold has also been investigated for its potential in developing anti-HIV agents. researchgate.netnih.gov The development of effective drugs against the human immunodeficiency virus (HIV) is a critical area of medicinal chemistry, and novel heterocyclic compounds are continuously being explored. nih.govnih.gov Indazole-containing compounds have been identified as possessing anti-HIV activity, contributing to the diverse pharmacological profile of this heterocyclic system. nih.govresearchgate.net While the general activity is noted, specific research detailing the anti-HIV mechanisms and efficacy of this compound itself is limited in the reviewed literature.

Antidepressant Activities

Indazole derivatives have been recognized for their potential therapeutic applications, including antidepressant effects. nih.govresearchgate.net The search for novel antidepressant drugs with improved efficacy and better safety profiles is a significant area of medicinal chemistry. Research into indazole-containing compounds has shown promising results in preclinical models of depression, suggesting their potential as a basis for new antidepressant agents.

Antihypertensive Activities

The indazole scaffold is a key component in a variety of compounds exhibiting diverse biological activities, including effects on the cardiovascular system. researchgate.netnih.gov Certain derivatives have been specifically investigated for their potential to lower blood pressure.

Research has shown that some 4-substituted 1-methyl-1H-indazole derivatives exhibit weak hypotensive (antihypertensive) activities in animal models such as rats and mice. nih.gov These findings, although indicating modest activity, underscore the potential of the indazole core as a starting point for the development of more potent antihypertensive agents. arabjchem.org The exploration of different substituents on the indazole ring is a key strategy in optimizing this activity. researchgate.net

Antioxidant Activities

Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in numerous diseases. The indazole ring is a feature in various synthetic compounds that have demonstrated a wide spectrum of pharmacological activities, including antioxidant properties. matilda.science

Derivatives of indazole have been synthesized and evaluated for their ability to scavenge free radicals. In studies using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests, substituted N-hydrazinecarbothioamide indazoles showed significant antioxidant potential. researchgate.net The results from these assays, which measure the ability of a compound to donate an electron and neutralize a free radical, indicate that the indazole scaffold can be a promising base for developing new antioxidant agents. researchgate.netresearchgate.net

| Compound Type | Assay | Activity Range (IC50 in µM) | Reference Standard (Ascorbic Acid IC50 in µM) |

|---|---|---|---|

| Substituted N-hydrazinecarbothioamide indazoles | DPPH Radical Scavenging | 2.11 ± 0.17 - 5.3 ± 0.11 | 2.02 ± 0.11 |

| Substituted N-hydrazinecarbothioamide indazoles | ABTS Radical Scavenging | 2.31 ± 0.06 - 5.5 ± 0.07 | 2.1 ± 0.07 |

Antiprotozoal Activity (e.g., against Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis)

Infections caused by protozoa such as Entamoeba histolytica, Giardia intestinalis (also known as G. lamblia), and Trichomonas vaginalis represent a significant global health issue. nih.govmdpi.com The indazole scaffold has emerged as a promising framework for the development of new antiprotozoal drugs. nih.gov

A series of 2-phenyl-2H-indazole derivatives were synthesized and tested in vitro against these three protozoa. The studies revealed that many of these compounds exhibited potent activity, often surpassing that of the standard drug, metronidazole. nih.gov The biological assays indicated that structural modifications, such as the presence of electron-withdrawing groups on the 2-phenyl ring, favored strong antiprotozoal activity. nih.gov All tested 2-phenyl-2H-indazole derivatives were found to be more potent against E. histolytica than the parent 1H-indazole compound. nih.gov

| Compound/Derivative | Target Protozoan | Activity (IC50 in µM) |

|---|---|---|

| 2-Phenyl-2H-indazole derivatives (Range) | Entamoeba histolytica | Data not specified in snippets |

| Giardia intestinalis | Data not specified in snippets | |

| Trichomonas vaginalis | Data not specified in snippets | |

| 1H-Indazole | Entamoeba histolytica | 0.740 |

Analgesic Activity

Indazole-based compounds have been investigated for their analgesic (pain-relieving) properties. matilda.scienceresearchgate.net Research into various derivatives has shown that this chemical scaffold can be effective in preclinical models of pain.

For instance, certain 4-substituted 1-methyl-1H-indazoles were reported to have weak analgesic effects in mice. nih.gov In other studies, indazole derivatives have demonstrated notable inhibitory activity against inflammatory mediators, which is often linked to analgesic effects. For example, indazole, 5-aminoindazole, and 6-nitroindazole showed potent inhibition of interleukin-1β (IL-1β), a key cytokine involved in inflammation and pain, with IC50 values ranging from 100.75 µM to 220.46 µM. nih.gov

Specific Biological Targets and Mechanisms of Action

Kinase Inhibition

The indazole core is a well-established pharmacophore in the design of protein kinase inhibitors, which are crucial in cancer therapy and other diseases. nih.govrsc.org Several FDA-approved anti-cancer drugs, such as Axitinib and Pazopanib, are built upon an indazole scaffold. nih.govresearchgate.net These compounds function by targeting and inhibiting specific kinases involved in cell signaling pathways that control cell growth, proliferation, and survival. nih.gov

Indazole derivatives have been developed as potent inhibitors for a wide array of kinases, including:

Fibroblast Growth Factor Receptors (FGFRs) : A series of 1H-indazole derivatives were identified as inhibitors of FGFR1-3, with IC50 values for the most active compound being 2.0 µM, 0.8 µM, and 4.5 µM, respectively. nih.gov Another derivative, compound 105, was a potent pan-FGFR inhibitor with IC50 values of 0.9 nM (FGFR1), 2.0 nM (FGFR2), 2.0 nM (FGFR3), and 6.1 nM (FGFR4). nih.gov

Epidermal Growth Factor Receptor (EGFR) : Through structure-guided design, a 1H-indazole derivative (compound 109) was developed that showed strong potency against EGFR and its resistant T790M mutant, with IC50 values of 8.3 nM and 5.3 nM, respectively. nih.gov

Anaplastic Lymphoma Kinase (ALK) : The 3-aminoindazole derivative Entrectinib (compound 127) demonstrated high activity against ALK with an IC50 value of 12 nM. nih.gov

This ability to selectively inhibit kinases makes the indazole scaffold a highly valuable component in the development of targeted therapies. nih.govnih.gov

| Indazole Derivative | Target Kinase | Inhibitory Concentration (IC50) |

|---|---|---|

| Compound 106 (1H-indazole-based) | FGFR1 | 2.0 ± 0.4 µM |

| Compound 106 (1H-indazole-based) | FGFR2 | 0.8 ± 0.3 µM |

| Compound 106 (1H-indazole-based) | FGFR3 | 4.5 ± 1.6 µM |

| Compound 105 (3,5-disubstituted-1H-indazole) | FGFR1, FGFR2, FGFR3, FGFR4 | 0.9 nM, 2.0 nM, 2.0 nM, 6.1 nM |

| Compound 109 (1H-indazole derivative) | EGFR | 8.3 nM |

| Compound 109 (1H-indazole derivative) | EGFR T790M | 5.3 nM |

| Entrectinib (Compound 127) | ALK | 12 nM |

Fibroblast Growth Factor Receptors (FGFRs)

The 1H-indazole scaffold is a critical component in the development of numerous inhibitors targeting Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a key driver in various cancers, making it a significant therapeutic target. rsc.org Researchers have utilized the indazole framework to design novel compounds that can effectively block the activity of these receptors.

Derivatives built upon the 1H-indazole structure have demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3. Through strategies like scaffold hopping and molecular hybridization, novel 1H-indazol-3-amine derivatives have been synthesized and evaluated. rsc.orgnih.gov For instance, one optimized compound, identified as 7r, emerged as a highly potent FGFR1 inhibitor with an IC₅₀ (half-maximal inhibitory concentration) of 2.9 nM in enzymatic assays and 40.5 nM in cellular assays. nih.gov Another study identified compound 9d, also bearing an indazole scaffold, as a hit compound with an excellent kinase inhibitory activity (IC₅₀ = 15.0 nM). nih.gov These findings underscore the utility of the indazole core in creating powerful pan-FGFR inhibitors.

Table 1: Potency of Indazole-Based FGFR1 Inhibitors

| Compound | Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (nM) |

|---|---|---|

| Compound 7r | 2.9 | 40.5 |

| Compound 7n | 15.0 | 642.1 |

| Compound 9d | 15.0 | 785.8 |

The FGF19-FGFR4 signaling pathway is a known oncogenic driver in a subset of hepatocellular carcinoma (HCC). researchgate.net This has spurred the development of selective FGFR4 inhibitors to offer a more targeted therapy with potentially fewer side effects, such as the hyperphosphatemia associated with FGFR1 inhibition. patsnap.com A series of indazole derivatives were specifically designed and synthesized to target FGFR4. nih.gov One such derivative, F-30, was found to be notably selective for FGFR4 over FGFR1 and effectively inhibited cell growth and migration in HCC cell lines by blocking the FGFR4 pathway. nih.gov Another research effort led to the discovery of a potent inhibitor, 4c, with an IC₅₀ of 33 nM and high selectivity for FGFR4. nih.gov This highlights the adaptability of the indazole scaffold for creating highly selective kinase inhibitors for specific cancer types. nih.gov

Tyrosine Kinase Inhibitors (e.g., Pazopanib, Entrectinib, Axitinib)

The indazole skeleton is a cornerstone in the chemical structure of several clinically approved tyrosine kinase inhibitors (TKIs). mdpi.com These drugs function by blocking key enzymes that drive cancer cell growth and proliferation. The synthesis of these complex molecules often relies on key indazole-based intermediates.

Pazopanib: Marketed as Votrient, Pazopanib is a TKI used for renal cell carcinoma and soft tissue sarcoma. mdpi.compreprints.org Its structure consists of three main components: a sulfonamide, a pyrimidine, and an indazole moiety. mdpi.com The synthesis of Pazopanib frequently starts from a 3-methyl-6-nitro-1H-indazole precursor, which serves as the crucial building block for the drug's core. preprints.orgrroij.com

Entrectinib: This inhibitor targets several tyrosine kinases, including TRK A/B/C, ROS1, and ALK, and is approved for treating NTRK fusion-positive solid tumors. chemicalbook.comnih.gov The synthesis of Entrectinib involves coupling a functionalized carboxylic acid fragment with a 5-(3,5-difluorobenzyl)-1H-indazol-3-amine intermediate, demonstrating the integral role of the indazole core. chemicalbook.com

Axitinib: Axitinib is a potent TKI used in the treatment of advanced renal cell carcinoma. mdpi.com Its synthesis can be achieved using 6-iodo-1H-indazole as a starting material, which is then elaborated to construct the final, complex drug molecule. google.comgoogleapis.com

Table 2: Indazole-Containing Tyrosine Kinase Inhibitors

| Drug Name | Primary Targets | Indazole Precursor Example |

|---|---|---|

| Pazopanib | VEGFR-1, -2, -3, PDGFR-α, -β | 3-methyl-6-nitro-1H-indazole |

| Entrectinib | Trk A/B/C, ROS1, ALK | 5-(3,5-difluorobenzyl)-1H-indazol-3-amine |

| Axitinib | VEGFR-1, -2, -3 | 6-iodo-1H-indazole |

Epidermal Growth Factor Receptor (EGFR) Kinase

The indazole core has also been explored as a pharmacophore for the synthesis of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. researchgate.net EGFR is a well-established target in oncology, particularly in non-small cell lung cancer. While dianilinopyrimidines and quinazolines are common scaffolds for EGFR inhibitors, research has demonstrated the utility of indazole derivatives as specific kinase inhibitors, including for tyrosine kinases like EGFR. researchgate.netnih.gov The development of indazole-based covalent inhibitors of EGFR represents an active area of research aimed at overcoming drug resistance seen with existing therapies. researchgate.net

PI3K/AKT/mTOR Pathway Inhibition (Antitumor Effect)

The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, controlling cell growth, proliferation, and survival. The 1H-indazol-4-yl moiety is a direct structural component of GDC-0941 (Pictilisib), a potent and selective oral inhibitor of class I PI3K. researchgate.netacs.org The chemical name for this compound is 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine. nih.gov The development of GDC-0941 involved creating a series of thieno[3,2-d]pyrimidine derivatives, where the replacement of a different chemical group with the 4-indazolyl group led to improved pharmacokinetic properties and potent inhibition. acs.org GDC-0941 has been shown to enhance the efficacy of chemotherapeutic agents like docetaxel in breast cancer models by increasing apoptosis. nih.gov

MAPK1 Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical downstream signaling cascade activated by receptor tyrosine kinases like FGFR. Indazole derivatives have been investigated for their effects on this pathway. For example, a novel N-(4-bromo benzyl)-1,3-dimethyl-1H-indazol-6-amine compound was found to selectively activate extracellular signal-regulated kinases (ERK), a key component of the MAPK pathway, in hypopharyngeal carcinoma cells. ijmphs.com This demonstrates that the indazole scaffold can be modified not only to inhibit upstream receptors but also to modulate downstream signaling pathways involved in cancer cell proliferation.

Table of Compounds

Enzyme Inhibition (General)

Specific data on the inhibition of the IDO1 enzyme by this compound is not available in current scientific literature. IDO1 is a heme-containing enzyme that plays a critical role in immune tolerance, making it an important target in cancer immunotherapy wikipedia.orgnih.gov. While various chemical scaffolds have been explored for IDO1 inhibition, including azole-based compounds, direct evidence for this compound's activity is absent acs.org. However, some research has investigated other indazole derivatives. A study on 3-substituted 1H-indazoles revealed that certain compounds with a carbohydrazide moiety at the C3 position possessed potent IDO1 inhibitory activity nih.gov. This suggests the indazole ring can be a component of IDO1 inhibitors, though not the specific ethanone (B97240) derivative.

| Compound | Target | Reported Activity |

|---|---|---|

| This compound | IDO1 | No data available in scientific literature. |

A thorough review of the literature reveals no studies investigating this compound as an inhibitor of carbonic anhydrase (CA) isoforms. Carbonic anhydrase inhibitors are a class of pharmaceuticals, typically sulfonamide-based, used for treating conditions like glaucoma and epilepsy wikipedia.orgnih.gov. The primary mechanism involves binding to the zinc ion in the enzyme's active site taylorandfrancis.com. Research in this area has focused on established pharmacophores, and the indazole scaffold is not commonly associated with this class of enzyme inhibitors.

| Compound | Target | Reported Activity |

|---|---|---|

| This compound | Carbonic Anhydrase (CA) | No data available in scientific literature. |

Thiomorpholine Inhibition

While direct research on "thiomorpholine inhibition" by this compound is not prominent, the structurally related morpholine group is present in potent inhibitors built upon the indazole scaffold. A key example is GDC-0941, a powerful and orally bioavailable inhibitor of class I PI3 kinase (Phosphatidylinositol-3-kinase). researchgate.netnih.gov The chemical structure of GDC-0941 is 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine. researchgate.netnih.gov

The PI3K/Akt signaling pathway is frequently deregulated in many types of cancer, making it a significant target for therapeutic intervention. researchgate.net GDC-0941, which incorporates the 1H-indazol-4-yl moiety as a core component, has demonstrated potent and selective inhibition of PI3K, leading to its evaluation in human clinical trials for cancer treatment. researchgate.net The morpholine group in GDC-0941 is critical for its activity and pharmacological properties.

Selective Estrogen Receptor Degraders (SERDs)

The indazole scaffold is a key structural motif in the development of novel Selective Estrogen Receptor Degraders (SERDs). nih.govbohrium.com SERDs represent a promising therapeutic strategy for estrogen receptor-positive (ER+) breast cancer by binding to the estrogen receptor and inducing its degradation. nih.govencyclopedia.pub This mechanism of action can overcome resistance that develops to other endocrine therapies like tamoxifen. nih.gov

Research has focused on optimizing indazole-based SERDs to enhance their potency and oral bioavailability. nih.govbohrium.com Studies have culminated in the discovery of specific indazole derivatives that effectively induce the degradation of the estrogen receptor. In preclinical models, these compounds have been shown to cause tumor regression in tamoxifen-resistant breast cancer xenografts, highlighting their potential as next-generation treatments for hormone-driven cancers. nih.gov

| Compound Series | Target | Activity | Reference |

| Indazole Derivatives | Estrogen Receptor (ER) | Induce ER degradation, tumor regression in tamoxifen-resistant models | nih.gov |

Hypoxia Inducible Factor-1 (HIF-1) Inhibitors

The indazole core is integral to the structure of compounds designed to inhibit Hypoxia-Inducible Factor-1 (HIF-1). nih.gov HIF-1 is a critical transcription factor that enables tumor cells to adapt and survive in the low-oxygen (hypoxic) environments common within solid tumors. nih.gov By controlling genes involved in processes like angiogenesis (new blood vessel formation) and glucose metabolism, HIF-1 promotes cancer progression, making it an attractive target for anticancer drug development. nih.govnih.gov

Several indazole derivatives have been identified as potent HIF-1 inhibitors. nih.gov For example, the compound 3-(5′-Hydroxymethyl-2′-furyl)-1-benzyl indazole (known as YC-1) is a well-characterized HIF-1 inhibitor. nih.gov More recently, indenopyrazole derivatives, which are structurally related to indazoles, have been investigated as a new class of HIF-1α inhibitors, with some showing exceptionally high potency (IC50 = 0.014 μM). nih.govresearchgate.net These inhibitors often work by disrupting the transcriptional activity of HIF-1 without necessarily preventing the accumulation of the HIF-1α protein itself. nih.gov

| Compound Class | Target | Mechanism | Reference |

| Indazole Derivatives | Hypoxia Inducible Factor-1 (HIF-1) | Inhibition of HIF-1 transcriptional activity | nih.govnih.gov |

| Indenopyrazoles | HIF-1α | Inhibition of hypoxia-induced transcriptional activity | nih.govresearchgate.net |

DNA Synthesis Inhibition

Current research on the anticancer mechanisms of indazole derivatives primarily focuses on their roles as kinase inhibitors, receptor degraders, and inducers of cell cycle arrest and apoptosis. Direct inhibition of DNA synthesis has not been identified as a principal mechanism of action for this class of compounds in the reviewed scientific literature. Instead, the observed effects on cell proliferation are typically consequences of disrupting signaling pathways that regulate cell division and survival.

Cell Cycle Arrest (G2/M Phase) and Apoptosis Induction

A significant mechanism through which indazole derivatives exert their anticancer effects is by inducing cell cycle arrest, particularly at the G2/M phase, and promoting programmed cell death (apoptosis). nih.govsemanticscholar.org Cell cycle checkpoints are crucial for ensuring the fidelity of cell division, and forcing a cancerous cell to halt at these checkpoints can trigger apoptosis. frontiersin.orgnih.gov

One study identified a specific indazole derivative, compound 2f, which demonstrated potent growth-inhibitory activity against several cancer cell lines. nih.govresearchgate.net Further investigation revealed that this compound's effects on the 4T1 breast cancer cell line were linked to its ability to induce apoptosis in a dose-dependent manner. nih.gov The molecular mechanism involved the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This shift in the balance of apoptotic regulatory proteins leads to a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS), ultimately culminating in cell death. nih.gov The induction of G2/M arrest is a common feature of compounds that disrupt microtubule dynamics or damage DNA, and it often precedes apoptosis. mdpi.comresearchgate.net

| Compound | Cell Line | Effect | Molecular Changes |

| Indazole derivative 2f | 4T1 (Breast Cancer) | G2/M Cell Cycle Arrest and Apoptosis | ↑ Cleaved Caspase-3, ↑ Bax, ↓ Bcl-2, ↑ ROS |

Regulation of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis, the primary cause of cancer-related mortality. nih.gov Research has shown that indazole derivatives can effectively disrupt these processes. rsc.org

The same indazole derivative, compound 2f, that induces apoptosis was also found to inhibit the migration and invasion of 4T1 breast cancer cells. nih.govresearchgate.net This activity was associated with the regulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, thereby facilitating cancer cell movement. Specifically, treatment with compound 2f led to a reduction in MMP-9 levels and an increase in the levels of Tissue Inhibitor of Matrix Metalloproteinase 2 (TIMP2). nih.govresearchgate.net This modulation of MMPs and their inhibitors suggests that indazole derivatives can interfere with the tissue remodeling processes required for cancer to spread. nih.gov

Biofilm Inhibition

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. researchgate.netmdpi.com Targeting biofilm formation is a key strategy to combat antibiotic resistance. researchgate.net Recent studies have identified that indazole-containing hybrid molecules can act as anti-virulence agents by inhibiting biofilm formation. researchgate.netmdpi.com

A 2024 study on indazole-quinolone hybrids found that these compounds could serve as quorum sensing (QS) quenchers against Pseudomonas aeruginosa, a pathogen of high concern. researchgate.netmdpi.com Quorum sensing is the communication system bacteria use to coordinate group behaviors, including biofilm formation. By disrupting this system, the indazole-quinolone hybrids were able to inhibit biofilm production. One of the lead compounds, a 7-chloro-2-indazolyl-4-quinolone hybrid (Ie), demonstrated a significant anti-biofilm effect. mdpi.com

| Compound | Target Organism | Concentration | Biofilm Inhibition |

| Indazole–quinolone hybrid Ie | Pseudomonas aeruginosa PAO1 | 25 µM | 35% |

This activity, which does not kill the bacteria directly but rather disarms them, represents a promising approach to circumvent the selective pressures that lead to antibiotic resistance. researchgate.net

In Vitro and In Vivo Biological Evaluation

Derivatives of this compound have been the subject of extensive research to evaluate their potential as anticancer agents. Various studies have demonstrated the antiproliferative activity of these compounds against a range of human cancer cell lines.

One study synthesized a series of 3-amino-1H-indazole derivatives and tested their effects on five human cancer cell lines: HT-29 (colon cancer), MCF-7 (breast cancer), A-549 (lung cancer), HepG2 (liver cancer), and HGC-27 (gastric cancer). Among the synthesized compounds, a derivative designated as W24 showed broad-spectrum antiproliferative activity, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 0.43 to 3.88 μM across four of the cell lines. nih.govresearchgate.net

Another research effort focused on a novel series of indazole derivatives, from which compounds 13a–13j were synthesized. These compounds were tested against four human cancer cell lines, including A549, MCF7, and HT-29. researchgate.net The results indicated that many of these synthesized compounds exhibited potent activity, with IC50 values in the micromolar to nanomolar range. researchgate.net For instance, some derivatives were found to be more potent than the positive control, combretastatin-A4. researchgate.net

Furthermore, a separate study designed and synthesized two new series of indazole derivatives. Within these series, compounds 5b and 5'j demonstrated significant anticancer activity against A549 and MCF7 cell lines. longdom.org The following table summarizes the IC50 values of selected indazole derivatives against various cancer cell lines as reported in the literature.

| Compound | HT-29 (Colon) IC50 (μM) | MCF-7 (Breast) IC50 (μM) | A-549 (Lung) IC50 (μM) | HepG2 (Liver) IC50 (μM) | HGC-27 (Gastric) IC50 (μM) | Reference |

|---|---|---|---|---|---|---|

| W24 | 3.88 | 1.83 | 2.75 | Not Reported | 0.43 | nih.gov |

| 5k | Not Reported | Not Reported | Not Reported | 3.32 | Not Reported | nih.gov |

| ITH-6 | 0.41 ± 0.19 | Not Reported | Not Reported | Not Reported | Not Reported | nih.gov |

Indazole derivatives have also been investigated for their antimicrobial properties. Research has shown that certain compounds based on the indazole scaffold exhibit activity against both bacterial and fungal pathogens.